molecular formula C17H17N3O2 B11043790 (3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

(3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Cat. No.: B11043790
M. Wt: 295.34 g/mol
InChI Key: GRGYNUNVZJHVHZ-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a complex organic compound that features both oxazole and beta-carboline moieties. These structures are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is unique due to its combination of oxazole and beta-carboline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound (3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, particularly in the context of antitumor effects, enzyme inhibition, and other pharmacological properties.

Chemical Structure and Properties

The compound features a beta-carboline moiety fused with a 1,2-oxazole ring. Beta-carbolines are known for their diverse biological activities, including antitumor and neuroprotective effects. The specific structure of this compound suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of beta-carboline derivatives. For instance:

  • Cell Line Studies : In vitro evaluations demonstrated that certain beta-carboline derivatives exhibit significant inhibitory activity against various human tumor cell lines such as A549 (lung cancer), K562 (leukemia), PC-3 (prostate cancer), and T47D (breast cancer) . Notably, compounds similar to our target compound showed IC50 values in the micromolar range, indicating effective cytotoxicity.
CompoundCell LineIC50 (µM)
8qPC-39.86
Other DerivativesVariousVaries

The mechanism of action involves the induction of apoptosis and cell cycle arrest through the accumulation of reactive oxygen species (ROS) .

Enzyme Inhibition

Research indicates that beta-carboline derivatives can inhibit specific enzymes linked to tumor progression:

  • APN Inhibition : Compounds derived from beta-carbolines have been identified as potent inhibitors of aminopeptidase N (APN), which is implicated in tumor growth and metastasis. The structural modifications on the beta-carboline scaffold enhance its inhibitory potency .
CompoundAPN Inhibition (%)
D1285
D1490

Such enzyme inhibitors could be pivotal in developing combination therapies for cancer treatment.

Pharmacological Properties

Beyond antitumor activity, the compound exhibits a range of pharmacological effects:

  • Antibacterial Activity : Some derivatives have shown promising results against various bacterial strains.
  • Antiviral Effects : Preliminary studies suggest potential efficacy against viral infections.
  • Neuroprotective Effects : The beta-carboline framework is known for neuroprotective properties, which may be relevant for conditions like Alzheimer’s disease .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of a series of beta-carboline derivatives that included modifications to enhance their biological activity. The findings indicated that:

  • Specific substitutions on the beta-carboline structure significantly improved both antiproliferative and enzyme inhibitory activities.
  • The combination of these compounds with traditional chemotherapeutics resulted in enhanced efficacy against resistant cancer cell lines .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C17H17N3O2/c1-10-16(11(2)22-19-10)17(21)20-8-7-13-12-5-3-4-6-14(12)18-15(13)9-20/h3-6,18H,7-9H2,1-2H3

InChI Key

GRGYNUNVZJHVHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

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